molecular formula C26H24N2O4S B281510 N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide

Katalognummer B281510
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: OJEZHSCNVRMPNB-COOPMVRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.

Wissenschaftliche Forschungsanwendungen

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the RAC1 protein. Inflammation and autoimmune disorders can also be treated with N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, as it inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells.

Wirkmechanismus

N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide works by inhibiting the activity of the RAC1 protein, which is involved in various cellular processes, including cell growth, migration, and invasion. By inhibiting RAC1, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide can prevent cancer cells from growing and spreading, reduce inflammation, and suppress the activity of immune cells.
Biochemical and Physiological Effects:
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of RAC1 activity, reduction of pro-inflammatory cytokine production, and suppression of immune cell activity. These effects can lead to the inhibition of cancer cell growth and metastasis, as well as the reduction of inflammation and autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules or antibodies. Additionally, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide has been shown to have high specificity for RAC1, which reduces the risk of off-target effects. However, one limitation of using N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain studies.

Zukünftige Richtungen

There are several future directions for research involving N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential use in combination with other drugs or therapies, and the investigation of its effects on other cellular processes and diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide in treating various diseases.

Synthesemethoden

The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide involves several steps, including the condensation of 4-ethoxyaniline with 2-hydroxy-1-naphthaldehyde, followed by the reaction with 4-ethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product.

Eigenschaften

Molekularformel

C26H24N2O4S

Molekulargewicht

460.5 g/mol

IUPAC-Name

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-3-18-9-15-21(16-10-18)33(30,31)28-24-17-25(26(29)23-8-6-5-7-22(23)24)27-19-11-13-20(14-12-19)32-4-2/h5-17,27H,3-4H2,1-2H3/b28-24-

InChI-Schlüssel

OJEZHSCNVRMPNB-COOPMVRXSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OCC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OCC

Kanonische SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.